molecular formula C8H6BrNO B13628244 3-bromo-1H-indol-5-ol

3-bromo-1H-indol-5-ol

Cat. No.: B13628244
M. Wt: 212.04 g/mol
InChI Key: HRFOYFOYNJOYMY-UHFFFAOYSA-N
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Description

3-Bromo-1H-indol-5-ol is a halogenated indole derivative characterized by a bromine atom at position 3 and a hydroxyl group at position 5 of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their bioactivity, and bromine substitution often enhances electrophilic reactivity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) . The hydroxyl group at position 5 may confer hydrogen-bonding capacity, influencing solubility and interactions with biological targets.

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

3-bromo-1H-indol-5-ol

InChI

InChI=1S/C8H6BrNO/c9-7-4-10-8-2-1-5(11)3-6(7)8/h1-4,10-11H

InChI Key

HRFOYFOYNJOYMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)Br

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-1H-indol-5-ol with analogs differing in substituent positions, functional groups, and bioactivity.

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Brominated Indole Derivatives

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
5-Bromo-4-chloro-1H-indol-3-ol Br (5), Cl (4), OH (3) C₈H₅BrClNO Antibacterial intermediate
3-Amino-5-bromoindole Br (5), NH₂ (3) C₈H₇BrN₂ Precursor for fluorescent probes
5-Bromo-3-hydroxy-2-oxoindole Br (5), OH (3), O (2) C₈H₄BrNO₂ Anti-inflammatory activity
3-(5-Bromo-1H-indol-3-yl)propanoic acid Br (5), COOH (propanoic chain) C₁₁H₁₀BrNO₂ Potential enzyme inhibitor

Key Observations :

  • Positional Effects : Bromine at position 5 (as in 5-bromo-3-hydroxy-2-oxoindole) enhances anti-inflammatory activity compared to position 3 . Conversely, bromine at position 3 (hypothesized for 3-bromo-1H-indol-5-ol) may increase electrophilicity for cross-coupling reactions .
  • Functional Groups: Hydroxyl groups improve solubility (e.g., 5-bromo-3-hydroxy-2-oxoindole ), while amino groups (e.g., 3-amino-5-bromoindole) facilitate derivatization into bioactive molecules .
Physical and Spectral Properties

Table 2: Physical and Spectral Data of Selected Compounds

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) ¹H NMR Shifts (δ, ppm) Molecular Weight Reference
5-Bromo-4-chloro-1H-indol-3-ol Not reported 3250 (OH), 1600 (C=O) 10.2 (OH), 7.5–6.8 (aromatic) 246.49
3-Amino-5-bromoindole Not reported 3350 (NH₂), 1620 (C=N) 6.9 (NH₂), 7.1–7.3 (aromatic) 211.06
5-Bromo-3-hydroxy-2-oxoindole Not reported 3200 (OH), 1680 (C=O) 10.5 (OH), 7.4–6.9 (aromatic) 228.01
Ethyl 3-bromo-5-(trifluoromethoxy)-1H-indole-2-carboxylate 133–134 1720 (C=O), 1240 (C-O) 4.44–4.50 (CH₂), 7.53 (d, J=16.1) 351.8

Key Observations :

  • Melting Points: Bromine and hydroxyl groups increase melting points due to intermolecular hydrogen bonding (e.g., 289–290°C for triazinoquinoxaline derivatives ).
  • IR/NMR Trends : Hydroxyl groups show broad IR peaks (~3200 cm⁻¹), while bromine induces deshielding in aromatic protons (δ 7.5–7.6 ppm) .

Reactivity :

  • Brominated indoles (e.g., ethyl 3-bromo-5-(trifluoromethoxy)-1H-indole-2-carboxylate) undergo Suzuki-Miyaura couplings with boronic acids, enabling diversification .
  • Hydroxyl groups (e.g., in 5-bromo-3-hydroxy-2-oxoindole) participate in hydrogen bonding, enhancing interactions with biological targets like cyclooxygenase .

Research Findings and Implications

Substituent Position Dictates Bioactivity : Bromine at position 5 enhances anti-inflammatory activity, while position 3 bromine favors synthetic utility .

Functional Group Synergy : Hydroxyl and bromine groups together improve solubility and target binding (e.g., 5-bromo-3-hydroxy-2-oxoindole ).

Synthetic Versatility : Brominated indoles serve as intermediates for cross-coupling reactions, enabling rapid diversification into drug candidates .

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